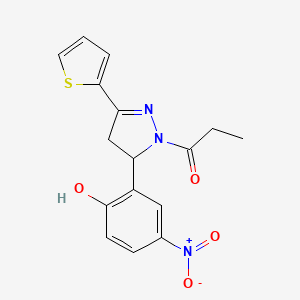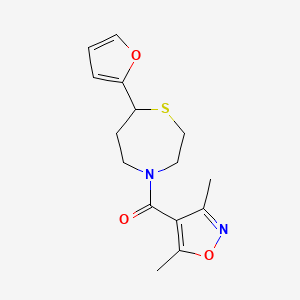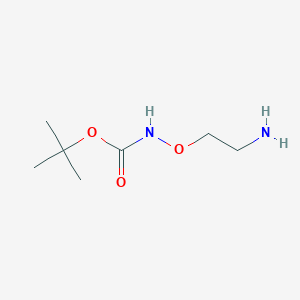![molecular formula C10H20N2O2 B3009695 [4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol CAS No. 2174001-51-3](/img/structure/B3009695.png)
[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol” is a chemical compound with the CAS Number: 2174001-51-3 . It has a molecular weight of 200.28 . The IUPAC name for this compound is (4-(aminomethyl)octahydropyrido[2,1-c][1,4]oxazin-4-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2/c11-6-10(7-13)8-14-5-9-3-1-2-4-12(9)10/h9,13H,1-8,11H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
- The morpholino ring, such as in compounds like the title compound in (Bakare et al., 2005), demonstrates structural properties, including a full chair conformation and partial double-bond character in the amide N—C bond.
Application in Drug Synthesis
- Morpholine derivatives are utilized in synthesizing biologically active compounds. For example, a study by (Isakhanyan et al., 2014) explores the synthesis and antibacterial activity of tertiary aminoalkanols, including morpholine.
Use in Imaging and Diagnostics
- Morpholino compounds are synthesized for potential use in imaging, such as in the case of Parkinson's disease. (Wang et al., 2017) synthesized a morpholino-based compound for PET imaging of the LRRK2 enzyme.
Synthesis of Novel Organic Compounds
- The synthesis of novel organic compounds, such as the derivatives described by (Syed et al., 2013), involves morpholine derivatives, demonstrating their versatility in creating new molecules with potential antitubercular and antifungal activities.
Methodological Innovation in Organic Synthesis
- The aminomethylation of imidazoheterocycles using morpholine, as explored by (Mondal et al., 2017), is an example of methodological innovation in organic synthesis.
Exploration in Chemical Reactions
- Research by (Chumachenko et al., 2014) investigates the interaction of morpholino-based carbonitriles with hydrazine hydrate, contributing to the understanding of chemical reaction pathways.
Studies in Stereoselective Synthesis
- The stereoselective synthesis of morpholines, as described by (Marlin, 2017), highlights the importance of morpholine derivatives in producing compounds with specific stereochemistry.
Safety and Hazards
properties
IUPAC Name |
[4-(aminomethyl)-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c11-6-10(7-13)8-14-5-9-3-1-2-4-12(9)10/h9,13H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDAWAZOLDOJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)COCC2(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)octahydropyrido[2,1-c][1,4]oxazin-4-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chloro-4-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009614.png)
![7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3009615.png)
![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3009620.png)
![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)




![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)
![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)